![molecular formula C9H6BrF3O2 B1439551 2-Bromo-6-(trifluoromethyl)phenylacetic acid CAS No. 1159512-50-1](/img/structure/B1439551.png)
2-Bromo-6-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Bromo-6-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 . It is a solid powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [2-bromo-6-(trifluoromethyl)phenyl]acetic acid . The InChI code is 1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a boiling point of 150-151°C . It is a solid powder at room temperature .Scientific Research Applications
Reactivity and Spectral Analysis
2-Bromo-6-(trifluoromethyl)phenylacetic acid has been studied for its reactivity and spectral properties. A comparative study using Density Functional Theory (DFT) investigated its structural properties, reactivity descriptors (such as Fukui functions, local softness, and electrophilicity), and vibrational spectra. This research contributes to understanding the fundamental chemical properties and potential applications in various fields including material science and pharmaceuticals (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Racemization Studies
Research has been conducted on the racemization of bromo-(o-chloro)phenylacetic acid, a compound structurally related to 2-Bromo-6-(trifluoromethyl)phenylacetic acid. These studies explored the spontaneous racemization process in both solution and solid state, offering insights into the stability and stereochemical behaviors of such compounds, which are relevant for the development of enantiomerically pure pharmaceuticals (Quan, 2004).
Photolysis Research
Research on the photolysis of related compounds, such as 2,2,2-tribromoethyl-(2'-phenylacetate), provides insights into the behavior of 2-Bromo-6-(trifluoromethyl)phenylacetic acid under light exposure. This research is significant for understanding the stability and transformation of these compounds under different environmental conditions, which is important for their potential applications in photodynamic therapy and photochemistry (Denning & Falvey, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWIVMIRRKTEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)phenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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